1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that features a benzo[d]thiazole moiety and a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 4-(benzo[d]thiazol-2-yl)aniline with 4-ethoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzo[d]thiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives with different functional groups.
Scientific Research Applications
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, leading to changes in their structure and function. The compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea
- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-chlorophenyl)urea
- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-nitrophenyl)urea
Uniqueness
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, photophysical properties, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C22H19N3O2S/c1-2-27-18-13-11-17(12-14-18)24-22(26)23-16-9-7-15(8-10-16)21-25-19-5-3-4-6-20(19)28-21/h3-14H,2H2,1H3,(H2,23,24,26) |
InChI Key |
DVQFJKDTHYQJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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